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A Technical Guide to the Mechanism and Application of Pr

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Compound of Interest

Compound Name: Propargyl-C1-NHS ester

Cat. No.: B1425300

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Propargyl-C1-NHS ester**, a heterobifunctional crosslinking reagent. It details the core mechanism of act and illustrates the chemical processes and workflows involved. This reagent is instrumental in bioconjugation, particularly for introducing a terminal al

Core Mechanism of Action

Propargyl-C1-NHS ester is a dual-function molecule designed for a two-step conjugation strategy.[1][2][3] Its mechanism can be understood by exar and the propargyl group (a terminal alkyne).

Step 1: Amine-Reactive Conjugation via NHS Ester

The primary function of the NHS ester group is to react with nucleophilic primary amines (-NH₂) found on biomolecules.[4][5] This is most commonly t proteins and peptides.[6]

The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NH collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and effectively irreversible amide bond.[6][7] This initi biomolecule.

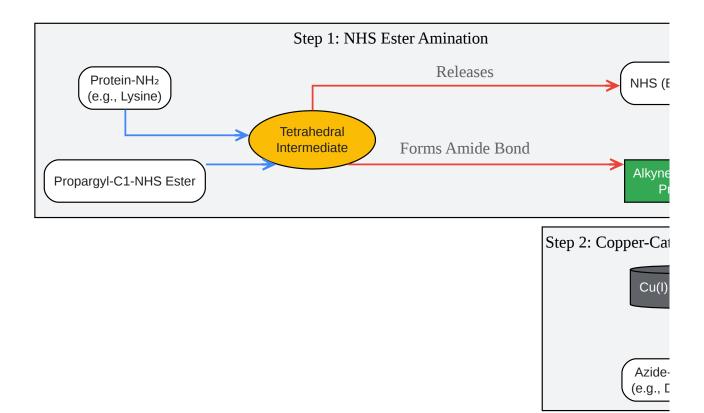
Step 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "alkyne-tagged," the terminal propargyl group serves as a reactive handle for a secondary ligation reaction. It is specifically d premier example of "click chemistry".[1][3][9]

In this bioorthogonal reaction, the alkyne on the modified biomolecule is joined with a molecule containing an azide (-N₃) functional group.[5] In the pr five-membered triazole ring.[10] This reaction is highly specific, efficient, and can be performed in aqueous, biological-friendly conditions.[9][11] It allo fluorescent dye, a biotin tag for detection, a PEG chain for solubility, or a cytotoxic drug for creating Antibody-Drug Conjugates (ADCs).[2][3]

The overall two-step mechanism is visualized below.





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Diagram 1: The two-step mechanism of $\mbox{\bf Propargyl-C1-NHS}$ ester.

Data Presentation: Reaction Parameters

The efficiency of the conjugation chemistry is governed by several key parameters, primarily related to the stability and reactivity of the NHS ester gro

Table 1: NHS Ester Reaction Conditions & Stability

This table summarizes the critical factors influencing the aminolysis reaction and the competing hydrolysis side-reaction.



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Parameter	Recommended Range / Value	Notes	
Reaction pH	7.2 - 9.0 (Optimal: 8.0 - 8.5)	Balances amine reactivity (deprotonated -NH ester stability. Lower pH leads to unreactive $\mathfrak p$ amines (-NH $_3$ +), while higher pH rapidly acce hydrolysis.	
Compatible Buffers	Phosphate, Borate, Bicarbonate, HEPES	Buffers must be free of primary amines. Tris of buffers will compete with the target molecule and should only be used to quench the reacti	
Reaction Time	0.5 - 4 hours (Typical)	Can be extended (e.g., overnight) at lower te to improve yield for less reactive proteins.	
Reaction Temperature	4°C to Room Temperature (20-25°C)	Lower temperatures can help minimize hydro recommended for sensitive proteins.	
Solvent for Stock	Anhydrous DMSO or DMF	NHS esters are often moisture-sensitive and soluble in aqueous buffers. A water-miscible of solvent is used for the stock solution.	

Table 2: NHS Ester Hydrolysis Half-Life

The primary competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of hydrolysis is highly pH and temper

рН	Temperature	Half-Life (t½)	Notes
7.0	0°C	4 - 5 hours	Demonstrates reaso pH and on ice.
8.6	4°C	10 minutes	Illustrates the rapid i at alkaline pH, even
9.0	Room Temp.	~5 minutes	Half-life for a specific showing very rapid h and temperature.

Experimental Protocols

The following sections provide detailed methodologies for labeling a biomolecule with Propargyl-C1-NHS ester and performing the subsequent click

Protocol: Protein Labeling with Propargyl-C1-NHS Ester

This protocol describes the general steps for conjugating the alkyne linker to a protein target.

Materials:

- Protein of interest (in a primary amine-free buffer like PBS, HEPES, or Borate).
- Propargyl-C1-NHS ester.
- · Anhydrous, amine-free DMSO or DMF.
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[13]
- Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4.
- Purification system (e.g., desalting column, dialysis cassette).

Procedure:



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- · Protein Preparation:
 - Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[13] If the protein is in a different buffer (like PBS), its pH call buffer contains no primary amines (e.g., Tris).[4]
- · NHS Ester Stock Solution Preparation:
 - Immediately before use, dissolve the Propargyl-C1-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to e
 must be used immediately.[13]
- · Conjugation Reaction:
 - · Calculate the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting
 - o While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. The final concentration of the organic so
 - o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][13]
- · Quenching (Optional):
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperat
- · Purification:
 - Remove the excess, unreacted Propargyl-C1-NHS ester and the NHS byproduct from the alkyne-labeled protein. This is typically achieved usin
 a suitable buffer (e.g., PBS).[6]

Protocol: CuAAC "Click" Reaction

This protocol provides a general guideline for conjugating an azide-containing molecule to the alkyne-labeled protein.

Materials:

- Alkyne-labeled protein (from Protocol 3.1).
- Azide-containing molecule (e.g., Azide-PEG-Biotin, Azide-Fluorophore).
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
- Sodium Ascorbate stock solution (e.g., 250 mM in water, prepared fresh).
- Optional Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

Procedure:

- · Reactant Preparation:
 - In a reaction vessel, combine the alkyne-labeled protein and the azide-containing molecule (typically at 1-5 molar equivalents relative to the protein
- · Catalyst Preparation and Addition:
 - o If using a ligand to stabilize the copper, pre-mix the CuSO₄ solution with the THPTA solution.
 - To initiate the reaction, add the catalyst components to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM Sodium prepared sodium ascorbate reducing agent.[16]
- · Incubation:
 - Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by appropriate analytical techniques (e



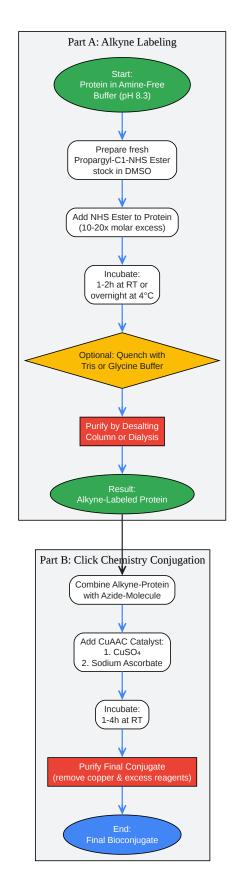
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- Purification:
 - Once the reaction is complete, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be done using the protein.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of Propargyl-C1-NHS ester.





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 $\hbox{Diagram 2: A typical experimental workflow for bioconjugation.}$



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hydrolysis_med -> outcome_good [color="#34A853"];
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Diagram 3: Logical relationship between pH and reaction ou

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. bocsci.com [bocsci.com]
- 8. nbinno.com [nbinno.com]
- 9. Click chemistry Wikipedia [en.wikipedia.org]
- 10. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
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